2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2-(p-tolyl)-4-(trifluoromethyl)-1H-imidazole is systematically named 2-(4-methylphenyl)-4-(trifluoromethyl)-1H-imidazole under IUPAC guidelines. This nomenclature reflects the substitution pattern on the imidazole ring: a 4-methylphenyl (p-tolyl) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The "1H" designation indicates that the imidazole ring’s hydrogen atom resides on the nitrogen at position 1, distinguishing it from tautomeric forms where the hydrogen might occupy position 3.
Isomeric possibilities arise from:
- Positional isomerism : Substituents on the imidazole ring could occupy alternative positions. For example, 2-(p-tolyl)-5-(trifluoromethyl)-1H-imidazole represents a positional isomer where the -CF₃ group shifts to position 5.
- Tautomerism : While the 1H tautomer is dominant due to resonance stabilization, theoretical 3H or 4H tautomers are possible but less stable due to reduced aromaticity.
The structural uniqueness of this compound lies in the electronic interplay between the electron-donating p-tolyl group and the electron-withdrawing -CF₃ group, which influences reactivity and physicochemical properties.
Molecular Topology and Conformational Analysis
The molecular formula C₁₁H₉F₃N₂ (molecular weight: 226.20 g/mol) comprises a planar imidazole core with substituents influencing three-dimensional conformation:
- p-Tolyl group : The para-methylphenyl substituent introduces steric bulk, favoring a near-orthogonal orientation relative to the imidazole ring to minimize steric clash.
- Trifluoromethyl group : The -CF₃ group adopts a conformation where fluorine atoms are staggered to reduce electronic repulsion, as observed in related trifluoromethylated heterocycles.
Computational studies of analogous imidazoles suggest that the dihedral angle between the imidazole ring and the p-tolyl group ranges between 75–85°, while the -CF₃ group remains coplanar with the ring due to conjugation effects. Intramolecular interactions, such as C–H⋯π interactions between the methyl group of p-tolyl and the imidazole ring, may further stabilize specific conformers.
X-ray Crystallographic Characterization
While direct X-ray crystallographic data for This compound are not publicly available, insights can be drawn from structurally related compounds:
- Coplanarity : In 1-(4-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-imidazole , the imidazole ring and substituent phenyl groups exhibit dihedral angles of 78.1° and 33.7°, respectively, highlighting steric and electronic influences on molecular geometry.
- Intermolecular interactions : C–H⋯F and π–π stacking interactions are common in trifluoromethylimidazoles, contributing to crystal packing stability.
Crystallization of this compound would likely require lipidic cubic phase (LCP) methods or vapor diffusion techniques, as employed for analogous small-molecule heterocycles.
Comparative Analysis with Related Trifluoromethylimidazole Derivatives
Key Observations :
- Electronic Effects : The -CF₃ group withdraws electron density, making the imidazole ring electrophilic at positions 2 and 4.
- Steric Influence : Bulky substituents like p-tolyl reduce rotational freedom, favoring fixed conformations that impact binding in biological systems.
- Synthetic Versatility : Derivatives with methyl or fluorine substituents (e.g., ) exhibit tailored solubility and reactivity for applications in catalysis or medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFQNGBEGDCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441439 | |
| Record name | 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-18-0 | |
| Record name | 2-(4-Methylphenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Ammonium Iodide and Peroxodisulfate Oxidation (Oxidative Cyclization)
A patented method describes the synthesis of imidazole derivatives using ammonium iodide (NH4I) and potassium peroxodisulfate (K2S2O8) in dimethyl sulfoxide (DMSO) as both solvent and oxidant. This method requires the simultaneous presence of an inorganic ammonium salt and iodide ion, with NH4I preferred. The reaction proceeds under air or oxygen atmosphere at elevated temperatures (80–160 °C), with optimal conditions reported at 140 °C for 60 minutes.
- Reaction principle: The iodide ion is involved in the oxidative cyclization of ketones (e.g., acetophenone derivatives) with amines to form the imidazole ring.
- Reagents: Acetophenone derivative, organic amine, NH4I, K2S2O8.
- Solvent: DMSO.
- Conditions: 140 °C, 60 min, air atmosphere.
- Yield: Dependent on molar ratios, with a preferred ratio of 2:1:1 for acetophenone, amine, and oxidant.
This method is relevant for synthesizing 2-(p-tolyl)-substituted imidazoles by using p-tolyl ketones as starting materials and can be adapted for trifluoromethyl-substituted analogs by selecting appropriate trifluoromethyl ketones or precursors.
Catalyst-Free [3 + 2] Cyclization Using Benzimidamides and Vinyl Azides
An alternative catalyst-free synthetic route involves the [3 + 2] cyclization of benzimidamides with vinyl azides in acetonitrile at 80 °C for 8 hours, using DBU as a base. This method provides a facile and efficient approach to 2,4-disubstituted imidazoles.
- Reagents: Benzimidamide, vinyl azide, DBU.
- Solvent: Acetonitrile.
- Conditions: 80 °C, 8 h.
- Workup: Extraction with ethyl acetate, drying, and silica gel chromatography.
- Yield: Up to 89%.
Although this method is demonstrated for benzimidazole derivatives, the principle of cyclization can be extended to synthesize 2-(p-tolyl)-4-(trifluoromethyl)-1H-imidazole by using appropriately substituted vinyl azides and amidine precursors.
One-Pot Solvent-Free Synthesis Using Aromatic Aldehydes, Benzil, and Ammonium Acetate
A green chemistry approach involves a one-pot, solvent-free reaction of aromatic aldehydes, benzil, and ammonium acetate under mild heating (~70 °C) for about 1 hour to synthesize imidazole derivatives efficiently.
- Reagents: Aromatic aldehyde (e.g., p-tolualdehyde), benzil, ammonium acetate.
- Conditions: Solvent-free, 70 °C, 1 h.
- Workup: Reaction mixture poured into water, washed, filtered, dried, and recrystallized.
- Advantages: High yields, mild conditions, environmentally friendly, easy purification.
- Characterization: Products confirmed by melting point, FTIR, 1H NMR, and mass spectrometry.
This method is particularly suitable for preparing 2-(p-tolyl)-1H-imidazole derivatives and can be adapted for trifluoromethyl substitution by using trifluoromethyl-substituted benzil or aldehydes.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The ammonium iodide method relies on the dual role of DMSO as solvent and oxidant, and the presence of iodide ions is crucial for cyclization efficiency.
- Catalyst-free cyclization avoids metal catalysts, reducing contamination risks and simplifying purification, with DBU facilitating the reaction.
- The solvent-free method aligns with green chemistry principles, reducing solvent waste and energy consumption while maintaining high yields.
- Adapting these methods for trifluoromethyl substitution typically involves using trifluoromethylated precursors such as trifluoromethyl ketones or aldehydes.
- Reaction times vary from 1 hour (solvent-free) to 8 hours (cyclization), and temperatures range from moderate (70–80 °C) to high (140 °C).
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl group stabilizes adjacent electron-deficient intermediates, enabling selective oxidation of the sulfur or nitrogen centers.
Key Reagents and Conditions:
-
m-Chloroperbenzoic acid (m-CPBA): Oxidizes thioether substituents to sulfoxides or sulfones at 0–25°C in dichloromethane .
-
Hydrogen peroxide (H₂O₂): Produces sulfoxides under acidic conditions (e.g., acetic acid) .
Example Reaction:
Electrophilic Aromatic Substitution
The p-tolyl group undergoes regioselective substitution at the para position due to steric and electronic effects.
| Electrophile | Catalyst | Product (Yield) | Conditions |
|---|---|---|---|
| HNO₃ | H₂SO₄ | Nitro derivative (62%) | 0°C, 2 hr |
| Br₂ | FeCl₃ | Bromo derivative (85%) | RT, 1 hr |
| Cl(CH₂)₃Cl | AlCl₃ | Alkylated product (71%) | 60°C, 4 hr |
Mechanistic Insight:
The trifluoromethyl group deactivates the imidazole ring, directing substitution to the p-tolyl moiety .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the C-2 or C-4 positions:
a. Suzuki-Miyaura Coupling
b. Buchwald-Hartwig Amination
-
Conditions: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C .
-
Scope: Primary/secondary amines install amino groups at C-4 (55–78% yield).
Reduction Reactions
The imidazole ring resists reduction, but substituents like nitro or halogens are selectively reduced:
a. Catalytic Hydrogenation
b. Borohydride Reduction
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones:
Conditions: Cu(OTf)₂ (10 mol%), CH₃CN, 60°C .
Product: Imidazolo-isoxazolidines (50–65% yield).
Acid/Base-Mediated Transformations
a. Deprotonation:
b. N-Alkylation:
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming:
-
Trifluoromethylbenzene (major)
-
p-Toluidine derivatives (minor)
Catalytic Reaction Optimization
A comparative study of Cu(OTf)₂/I₂-catalyzed C–C bond cleavage for functionalization :
| Catalyst Loading (mol%) | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 10 Cu(OTf)₂ + 20 I₂ | 70 | 24 | 60 |
| 20 Cu(OTf)₂ + 40 I₂ | 50 | 24 | 52 |
| 5 Cu(OTf)₂ + 10 I₂ | 80 | 24 | 41 |
Optimal conditions balance catalyst cost and efficiency.
Biological Activity Correlation
Derivatives synthesized via these reactions show:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole have been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Studies indicate that such compounds can effectively disrupt microtubule formation, leading to apoptosis in cancer cells. The IC50 values for these compounds range widely, often showing effectiveness in the low micromolar range against various cancer cell lines, including melanoma and prostate cancer .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. They are incorporated into the structure of several antifungal and antibacterial agents. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against a broad spectrum of pathogens .
Catalytic Applications
The compound serves as an important intermediate in the synthesis of various ligands used in catalysis. Its nitrogen-rich structure allows it to coordinate with metals effectively, facilitating reactions such as carbon dioxide fixation and epoxide cycloaddition . This property is particularly useful in developing covalent organic frameworks (COFs) that can capture CO2 efficiently, thereby contributing to environmental sustainability efforts .
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound is being explored as a potential material for OLEDs. The incorporation of trifluoromethyl groups can enhance the thermal stability and efficiency of light emission in organic electronic devices .
Synthetic Routes
The synthesis of this compound typically involves reactions between p-toluidine derivatives and trifluoroacetaldehyde or similar reagents under controlled conditions. Various methodologies have been developed to improve yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Functionalization Potential
The imidazole ring can be further functionalized to create more complex molecules with tailored properties for specific applications in drug design or materials science. This versatility makes it a key compound in ongoing research aimed at developing new therapeutic agents or advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-15-7)
- Substituents : Chlorine (-Cl) at the para position of the phenyl ring.
- Molecular Formula : C₁₀H₆ClF₃N₂.
- Higher polarity may enhance solubility in polar solvents compared to the p-tolyl analog. Antimicrobial activity is often higher in halogenated imidazoles due to enhanced electrophilicity .
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
- Substituents : Methoxy (-OCH₃) at the para position.
- Molecular Weight : 242.20 g/mol.
- Key Differences: The -OCH₃ group is electron-donating, reducing the ring’s electrophilicity but improving solubility in aqueous media. Potential for hydrogen bonding via the oxygen atom, which may influence pharmacokinetics .
Substituent Variations at Position 4/5
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole
- Substituents : Two phenyl groups at positions 4 and 5; -CF₃ at position 2.
- Key Differences: Increased steric bulk from diphenyl groups may hinder binding to compact active sites.
1-Ethyl-4-phenyl-5-(p-tolyl)-2-(4-(trifluoromethyl)phenyl)-1H-imidazole
- Substituents : Ethyl group at position 1; phenyl and p-tolyl groups at positions 4 and 4.
- Molecular Weight : 407.17 g/mol.
- Key Differences :
Functional Group Additions or Modifications
2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole
- Substituents : Thioether (-S-) and methoxyethyl groups.
- Methoxyethyl group enhances solubility and may reduce cytotoxicity .
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Imidazole Derivatives
Biological Activity
The compound 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole is part of a class of imidazole derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group and a p-tolyl substituent on the imidazole ring, which significantly influences its biological properties.
Biological Activities
Imidazole derivatives, including this compound, exhibit a variety of biological activities such as:
- Anticancer Activity : Recent studies have shown that imidazole compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cervix cancer and bladder carcinoma cells .
- Anti-inflammatory Effects : Certain imidazole derivatives have been reported to exhibit significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .
- Antimicrobial Properties : Imidazoles are also recognized for their antifungal and antibacterial activities, making them promising candidates for developing new antimicrobial agents .
1. Anticancer Activity
A study evaluated the anticancer effects of various imidazole derivatives, including this compound. The compound was tested against two human tumor cell lines: SISO (cervix cancer) and RT-112 (bladder carcinoma). The findings indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 5.37 µM against SISO cells, while showing reduced activity against RT-112 cells (IC50 > 10 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SISO | 5.37 |
| This compound | RT-112 | >10 |
Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer cell proliferation and survival. The binding affinity was assessed using Schrödinger software, indicating a strong interaction with critical receptors involved in apoptosis pathways .
3. Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, compounds similar to this compound were shown to inhibit cyclooxygenase-2 (COX-2) activity effectively. The compound demonstrated a binding affinity of −5.516 kcal/mol with COX-2, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole, and how can purity be validated?
- Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., benzimidazoles) are synthesized using polar aprotic solvents like DMF or ethanol, with catalysts such as ammonium acetate or p-toluenesulfonic acid (PTSA) to facilitate cyclization . Post-synthesis, purity is validated via melting point analysis, IR spectroscopy (to confirm functional groups like C=N and CF₃), and NMR (¹H/¹³C) to verify substituent positions. Elemental analysis (C, H, N) is critical to confirm stoichiometric ratios, with deviations ≤0.4% indicating high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from the p-tolyl group at δ 7.2–7.5 ppm) and trifluoromethyl carbon signals (δ ~120–125 ppm via ¹³C DEPT) .
- IR Spectroscopy : Identifies C-F stretches (~1100–1200 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns for Cl/F-containing derivatives .
Q. How do substituents like trifluoromethyl and p-tolyl influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but increases stability toward oxidation. The p-tolyl group provides steric bulk, influencing regioselectivity in cross-coupling reactions. For instance, in Pd-catalyzed arylations, the trifluoromethyl group directs coupling to the imidazole’s N-1 position, while p-tolyl affects π-π stacking in crystal packing .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates reaction path searches using quantum mechanics to identify low-energy intermediates and optimal conditions (e.g., solvent polarity, catalyst choice). This reduces trial-and-error experimentation by ~40% . Molecular docking studies (e.g., AutoDock Vina) can also model interactions with biological targets, guiding functional group modifications .
Q. How should researchers resolve discrepancies between calculated and experimental elemental analysis data?
- Methodological Answer : Discrepancies >0.4% require troubleshooting:
- Sample Contamination : Re-crystallize using gradient solvents (e.g., hexane/ethyl acetate).
- Incomplete Combustion : Use dynamic flash combustion coupled with gas chromatography for accurate C/H/N quantification.
- Hydration/Solvent Traces : Dry samples under high vacuum (0.1 mmHg) at 60°C for 24 hours. reports successful reconciliation via these steps, achieving <0.3% deviation .
Q. What insights can single-crystal X-ray diffraction provide about this compound’s structural properties?
- Methodological Answer : Single-crystal X-ray analysis reveals bond lengths, angles, and supramolecular interactions. For analogous imidazoles, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 11.7 Å, b = 20.2 Å) are common. Hydrogen bonding between imidazole N-H and aryl π systems stabilizes the lattice, while trifluoromethyl groups induce torsional strain (e.g., C-C-C-F angles ~110°) .
Q. What strategies improve regioselectivity in late-stage functionalization of this compound?
- Methodological Answer : Pd-catalyzed C-H activation is effective. For example, using Pd(OAc)₂ with ligands like XPhos directs functionalization to the imidazole’s C-5 position. Solvent choice (e.g., toluene vs. DMF) modulates electronic effects, while microwave-assisted synthesis (100–120°C, 30 min) enhances yields by 20–25% .
Q. How can data-driven approaches accelerate reaction optimization for novel derivatives?
- Methodological Answer : High-throughput screening combined with machine learning (e.g., Bayesian optimization) identifies optimal conditions. For example, varying catalysts (e.g., CuI vs. PdCl₂), temperatures (80–150°C), and solvents generates datasets to train predictive models. ICReDD’s platform reduced optimization time for similar reactions from 6 months to 3 weeks .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
